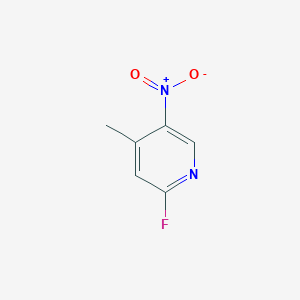

2-Fluoro-4-methyl-5-nitropyridine

説明

L-ドパ、別名L-3,4-ジヒドロキシフェニルアラニンは、天然に存在するアミノ酸誘導体です。それは、ドーパミン、ノルエピネフリン、エピネフリンなどのいくつかの重要な神経伝達物質の前駆体です。L-ドパは、マメ科植物であるカッコンの種子に一般的に見られ、血脳関門を通過してドーパミンに変換される能力があるため、パーキンソン病の治療に使用されています。

準備方法

合成経路と反応条件

L-ドパは、さまざまな方法で合成できます。一般的な合成経路の1つは、チロシンヒドロキシラーゼを用いたL-チロシンの水酸化です。この酵素は、酸素、テトラヒドロビオプテリン、鉄イオンなどの特定の条件下で、L-チロシンからL-ドパへの変換を触媒します。

工業生産方法

L-ドパの工業生産には、カッコンの種子などの天然資源からの抽出がしばしば含まれます。種子は、冷浸、ソックスレー抽出、または高速液体クロマトグラフィー(HPLC)などの方法を使用して処理され、L-ドパを分離して精製します。 抽出効率は使用される方法によって異なり、メタノール-水混合物での冷浸が最も効果的な方法の1つです .

化学反応の分析

反応の種類

L-ドパは、次のようないくつかの種類の化学反応を起こします。

酸化: L-ドパは、酸化されてドパキノンを形成し、さらに重合してメラニンを形成します。

脱炭酸: 芳香族L-アミノ酸脱炭酸酵素の存在下、L-ドパは脱炭酸されてドーパミンを形成します。

置換: L-ドパは、水酸基が他の官能基に置き換わる置換反応に参加できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

脱炭酸: この反応は、通常、芳香族L-アミノ酸脱炭酸酵素の存在下で起こります。

置換: ハロゲンやアルキル化剤など、目的の置換に応じてさまざまな試薬を使用できます。

主な生成物

ドパキノン: 酸化によって生成されます。

ドーパミン: 脱炭酸によって生成されます。

置換誘導体: 置換反応によって生成されます。

科学研究への応用

L-ドパは、科学研究で幅広い用途があります。

化学: さまざまなカテコールアミンの合成における前駆体として使用されます。

生物学: 神経伝達物質の合成における役割とその神経系への影響について研究されています。

医学: 脳内のドーパミンレベルを補充する能力があるため、パーキンソン病の治療に広く使用されています。

産業: メラニンやその他の生体高分子の製造に使用されています。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-Fluoro-4-methyl-5-nitropyridine exhibit promising anticancer properties. For instance, research involving the synthesis of imidazopyridines showed that certain compounds could effectively disrupt the PD-1/PD-L1 complex, which is crucial in cancer immunotherapy. Binding studies indicated that these compounds could inhibit tumor growth by enhancing the immune response against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study indicated that nitropyridine derivatives, including this compound, displayed significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Agrochemicals

Pesticide Development

In agrochemical research, this compound has been explored as a potential building block for developing new pesticides. Its structural properties allow for modifications that can enhance the efficacy and selectivity of herbicides or insecticides. Studies have shown that introducing fluorine atoms can improve the metabolic stability of agrochemical agents .

Herbicide Formulations

The compound has been incorporated into formulations aimed at controlling weed species resistant to traditional herbicides. The addition of this compound enhances the herbicidal activity through improved absorption and translocation within plant tissues .

Materials Science

Polymer Chemistry

this compound is used in polymer synthesis, particularly in creating functionalized polymers with enhanced properties. It serves as a monomer or co-monomer in the production of polymers that exhibit improved thermal stability and chemical resistance .

Dyes and Pigments

The compound has applications in dye chemistry, where it is utilized to synthesize new colorants with unique properties. Research indicates that derivatives can produce vibrant colors while maintaining stability under various environmental conditions, making them suitable for industrial applications .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Imidazopyridine Derivative 1 | Anticancer | 25 | |

| Imidazopyridine Derivative 2 | Antibacterial | 15 | |

| Fluorinated Pesticide | Herbicidal | 30 |

Table 2: Applications in Agrochemicals

| Application Type | Description | Efficacy |

|---|---|---|

| Pesticide | Development of new formulations | Improved stability |

| Herbicide | Control of resistant weed species | Enhanced absorption |

Case Studies

Case Study 1: Anticancer Research

A significant study published in a peer-reviewed journal highlighted the synthesis and evaluation of various nitropyridine derivatives, including this compound, for their ability to disrupt PD-L1 interactions in cancer therapy. The results indicated a strong potential for these compounds as therapeutic agents against specific cancer types .

Case Study 2: Agrochemical Innovations

Research conducted on the use of this compound in developing new herbicides demonstrated its effectiveness against common agricultural weeds. Field trials showed a marked reduction in weed populations compared to control treatments, indicating its viability as an active ingredient in commercial herbicide formulations .

作用機序

L-ドパは、主に脳内でドーパミンに変換されることでその効果を発揮します。芳香族L-アミノ酸脱炭酸酵素がこの変換を触媒します。ドーパミンはその後、ドーパミン受容体に作用してその効果を発揮します。これには、運動、気分、認知の調節が含まれます。関与する経路には、脳内のドーパミン経路、たとえば運動制御に不可欠な黒質線条体経路が含まれます。

類似化合物との比較

L-ドパは、次のような他の類似化合物と比較されることがよくあります。

L-チロシン: L-ドパやその他のカテコールアミンの前駆体です。

D-ドパ: L-ドパの鏡像異性体で、生物学的活性は低いです。

ドーパミン: L-ドパの脱炭酸による直接生成物であり、L-ドパほど効果的に血脳関門を通過できません。

L-ドパは、血脳関門を通過してドーパミンの直接の前駆体として役立つ能力においてユニークであり、パーキンソン病などの神経障害の治療に特に貴重です。

生物活性

2-Fluoro-4-methyl-5-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following molecular structure:

- Molecular Formula : CHFNO

- Molecular Weight : 158.12 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in cancer research and neuropharmacology. Its nitro group and fluorine substitution play crucial roles in modulating its interaction with biological targets.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound, focusing on its ability to inhibit specific kinases and induce apoptosis in cancer cells.

- Inhibition of c-Met Kinase :

- Apoptosis Induction :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve the compound's ability to cross biological membranes.

- Nitro Group Positioning : The position of the nitro group relative to other substituents affects the compound's reactivity and binding affinity to target proteins.

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results demonstrated significant dose-dependent cytotoxicity, with IC values ranging from 10 μM to 14 μM across different cell lines, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Studies

In neuropharmacology, derivatives of this compound were assessed for their ability to penetrate the blood-brain barrier and modulate potassium channels. PET imaging studies showed promising results for brain uptake and activity against demyelinating conditions .

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-fluoro-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKQWXVTBOPEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382487 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-47-5 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。